6-fluoro-3H-imidazo[4,5-c]pyridine
Description
Contextualization of Imidazopyridines in Contemporary Medicinal Chemistry Research
Imidazopyridines, a class of bicyclic heterocyclic compounds, are integral to modern medicinal chemistry. Their structural framework is present in numerous clinically used drugs, showcasing a broad spectrum of biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial effects. The versatility of the imidazopyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.
Significance of the Imidazo[4,5-c]pyridine Scaffold in Bioactive Compound Discovery
The imidazo[4,5-c]pyridine core, an isomer of the more extensively studied imidazo[4,5-b]pyridine, is recognized as a "privileged" scaffold in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases and polymerases. This mimicry makes the imidazo[4,5-c]pyridine nucleus a valuable starting point for the design of inhibitors for enzymes that play crucial roles in various disease pathways. Research has demonstrated that derivatives of this scaffold possess significant potential in oncology and virology. For instance, certain imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks, highlighting their potential as radiosensitizers in cancer therapy. nih.gov
Rationale for Dedicated Research on 6-fluoro-3H-imidazo[4,5-c]pyridine Derivatives
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. The introduction of a fluorine atom at the 6-position of the 3H-imidazo[4,5-c]pyridine core is a deliberate design choice aimed at improving the compound's pharmacological profile. Fluorine's high electronegativity and small size can lead to several advantageous modifications. researchgate.nettandfonline.com
Key benefits of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. nih.gov
Increased Membrane Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. nih.gov
Improved Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins, thereby increasing the potency of the drug. rsc.orgresearchgate.net
Modulation of pKa: Fluorine can alter the acidity or basicity of nearby functional groups, which can influence the compound's solubility and interaction with biological targets. researchgate.net
The placement of a fluorine atom at the 6-position of the imidazo[4,5-c]pyridine scaffold is hypothesized to favorably modulate the electronic distribution and steric properties of the molecule, potentially leading to enhanced selectivity and efficacy for its biological targets.
Overview of Key Academic Research Directions for the Compound
While dedicated research solely on this compound is still in its nascent stages, the known biological activities of the parent scaffold and other fluorinated heterocyclic compounds point towards several promising research directions:
Kinase Inhibition: Given that the imidazopyridine scaffold is a known hinge-binding motif for many kinases, a primary area of investigation for this compound derivatives is their potential as kinase inhibitors. nih.gov Research into related imidazo[4,5-b]pyridine derivatives has identified potent inhibitors of kinases such as CDK9 and MLK3, suggesting that the 6-fluoro-imidazo[4,5-c]pyridine scaffold could yield novel inhibitors for various kinases implicated in cancer and other diseases. nih.govnih.gov
Antiviral Activity: The structural resemblance of the imidazo[4,5-c]pyridine core to purines makes it a prime candidate for the development of antiviral agents that target viral polymerases or other enzymes involved in viral replication. The introduction of fluorine could enhance the antiviral potency and pharmacokinetic properties of these compounds. mdpi.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNBSBFQFBFVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297255 | |
| Record name | 6-Fluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-29-0 | |
| Record name | 6-Fluoro-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Synthetic Routes to the 6-fluoro-3H-imidazo[4,5-c]pyridine Core
The construction of the this compound scaffold is a multi-step process that relies on the careful orchestration of precursor synthesis, functionalization, and ring-forming reactions.
Precursor Synthesis and Functionalization Techniques
A key precursor for the synthesis of the imidazo[4,5-c]pyridine core is a suitably substituted diaminopyridine. One common starting material is 3,4-diaminopyridine (B372788). The synthesis of 3,4-diaminopyridine can be achieved from commercially available 3-nitropyridin-4-amine through a hydrogenation reaction. chemicalbook.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent mixture such as methanol (B129727) and tetrahydrofuran (B95107) (THF) at a controlled temperature. chemicalbook.com
To introduce the fluorine atom at the desired 6-position of the final compound, a fluorinated precursor is required. A logical starting material would be a 5-fluorinated-3,4-diaminopyridine. The synthesis of such a precursor can be envisioned through various synthetic strategies, often involving the nitration of a fluorinated aminopyridine followed by reduction of the nitro group.
Cyclization Reactions and Ring Formation Strategies
The formation of the imidazole (B134444) ring onto the pyridine (B92270) core is a critical step in the synthesis of this compound. A widely employed method for constructing the imidazo[4,5-c]pyridine ring system is the condensation of a diaminopyridine with a one-carbon synthon.
One effective approach involves the reaction of 3,4-diaminopyridine or its fluorinated analogue with an aldehyde or a derivative thereof. For instance, the synthesis of 5H-imidazo[4,5-c]pyridine analogues has been successfully achieved by reacting 3,4-diaminopyridine with the sodium bisulfite (Na₂S₂O₅) adduct of various benzaldehydes. nih.gov This method offers a practical route to the desired heterocyclic system. Another established method is the oxidative cyclization of diaminopyridines with aryl aldehydes. nih.gov Furthermore, cyclization can be effected using orthoesters, such as ethyl orthoformate, which provides an efficient means to form the imidazole ring. nih.gov
The general scheme for the cyclization to form the imidazo[4,5-c]pyridine core is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5-Fluoro-pyridine-3,4-diamine | Formic Acid or equivalent | Heating | This compound |
| 5-Fluoro-pyridine-3,4-diamine | Aldehyde (R-CHO) | Oxidative conditions | 2-Substituted-6-fluoro-3H-imidazo[4,5-c]pyridine |
Regioselective Fluorination Approaches for the Scaffold
Introducing a fluorine atom onto the imidazo[4,5-c]pyridine scaffold can be achieved either by starting with a fluorinated precursor or by direct fluorination of the pre-formed heterocyclic core. While direct fluorination can be challenging due to regioselectivity issues, modern fluorinating agents offer potential solutions.
One such reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which has been successfully used for the regioselective fluorination of related imidazo[1,2-a]pyridines. nih.govdntb.gov.ua The reaction, often carried out in an aqueous medium and in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), proceeds via an electrophilic fluorination mechanism. nih.gov This suggests that a similar strategy could be explored for the direct fluorination of the 3H-imidazo[4,5-c]pyridine core, potentially at the 6-position depending on the electronic properties of the substrate.
A more controlled approach involves the synthesis starting from a pre-fluorinated building block. For example, the synthesis of 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid has been reported starting from 2-amino-5-fluoropyridine. google.com This highlights a viable strategy where the fluorine atom is incorporated into the pyridine ring at an early stage, ensuring its presence at the desired position in the final product.
Derivatization and Structural Modification Strategies
The therapeutic potential of the this compound scaffold can be fine-tuned through the introduction of various substituents. This allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Design and Synthesis of Analogues via Substituent Diversification
The synthesis of analogues of the this compound core can be achieved by introducing substituents at various positions of the heterocyclic system. For instance, starting with a substituted diaminopyridine or by using a substituted one-carbon synthon during the cyclization step, a wide range of derivatives can be accessed.
Alkylation of the imidazole nitrogen is a common derivatization strategy. The reaction of 5H-imidazo[4,5-c]pyridines with alkyl halides, such as 4-chlorobenzyl bromide or butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), leads to the formation of N-substituted regioisomers. nih.gov Furthermore, the synthesis of various 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been reported, showcasing the possibility of linking the imidazopyridine core to other heterocyclic systems. mdpi.com
The following table summarizes some examples of substituent diversification on related imidazopyridine scaffolds:
| Core Scaffold | Substituent | Position of Substitution | Synthetic Method | Reference |
| 5H-imidazo[4,5-c]pyridine | 4-chlorobenzyl | N5 | Alkylation with 4-chlorobenzyl bromide | nih.gov |
| Imidazo[4,5-b]pyridine | Various aryl groups | 2 and 6 | Suzuki cross-coupling | mdpi.com |
| Imidazo[1,2-a]pyridine (B132010) | Quinazoline | 6 | Multi-step synthesis | mdpi.com |
Palladium-Catalyzed and Other Transition Metal-Mediated Couplings
Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools for the synthesis of complex organic molecules. These methods offer a powerful approach for the derivatization of the this compound scaffold.
The Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a highly versatile method for forming carbon-carbon bonds. This reaction has been successfully applied to the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, demonstrating its utility in functionalizing the pyridine ring of the imidazopyridine system. mdpi.com It is conceivable that a 6-halo-substituted 3H-imidazo[4,5-c]pyridine could be used as a substrate in Suzuki coupling reactions to introduce a wide range of aryl or alkyl groups at this position.
Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes), also offer potential avenues for the derivatization of the this compound core, provided a suitable halide precursor is available. The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds further expands the possibilities for introducing fluorinated substituents. mdpi.comresearchgate.net
Microwave-Assisted and Green Chemistry Methodologies in Synthesis
In recent years, the principles of green chemistry and the use of enabling technologies like microwave irradiation have become central to the development of synthetic routes for heterocyclic compounds, including the imidazopyridine scaffold. These approaches aim to reduce reaction times, improve energy efficiency, minimize waste, and often lead to higher product yields and cleaner reaction profiles.
Microwave-assisted synthesis has been effectively employed for various imidazopyridine isomers, suggesting its applicability to the synthesis of this compound. For instance, the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been successfully achieved using both conventional heating and microwave irradiation. researchgate.neteurjchem.com The microwave-assisted method consistently resulted in reduced reaction times and higher yields compared to conventional methods. researchgate.neteurjchem.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. Another example is the microwave-assisted synthesis of 1,5-disubstituted imidazoles from polymer-bound imines and p-toluenesulfonylmethyl isocyanide, which proceeded with excellent yield and high purity. While not directly for the target molecule, this demonstrates the power of microwave technology in constructing the imidazole ring, a key step in forming the imidazo[4,5-c]pyridine system.
Green chemistry principles are also being integrated into the synthesis of related compounds. A notable green approach involves the use of phosphotungstic acid (HPW) as a cheap, non-toxic, and reusable catalyst for the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to produce imidazo[1,2-a]pyridines. This reaction, conducted in ethanol (B145695) under microwave heating, is characterized by high yields (up to 99%), low catalyst loading (2 mol%), and short reaction times (30 minutes). Another environmentally benign method is the Cu(II)–ascorbate-catalyzed A³-coupling reaction in aqueous micellar media to form imidazo[1,2-a]pyridines. This protocol utilizes water as a green solvent and operates under mild heating conditions.
For the specific introduction of fluorine, a critical step for the synthesis of the target compound, green methodologies are also emerging. A facile, three-step, one-pot procedure for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives has been developed using polyethylene (B3416737) glycol (PEG-400) and water as a green media.
The following table summarizes representative green and microwave-assisted synthetic approaches for related imidazopyridine compounds, highlighting the potential for their adaptation to the synthesis of this compound.
| Catalyst/Method | Reactants | Solvent | Conditions | Yield | Reference |
| Microwave Irradiation | 5-Bromopyridine-2,3-diamine, Substituted aldehydes | - | Microwave | High | researchgate.neteurjchem.com |
| Phosphotungstic Acid (HPW) | Aminopyridines, Aldehydes, Isocyanides | Ethanol | Microwave, 30 min | up to 99% | |
| Cu(II)-Ascorbate | 2-Aminopyridines, Aldehydes, Alkynes | Water (micellar) | 50 °C, 6-16 h | Good to Excellent | |
| - | Styrene, 1-fluoropyridinium tetrafluoroborate | tert-BuOH–water | One-pot | - |
Scale-Up Considerations for Research Purposes
A key consideration in scaling up is the choice of synthetic route. Reactions that are high-yielding, use readily available and inexpensive starting materials, and involve simple purification procedures are preferred. For instance, a reported synthesis of a related imidazo[1,2-a]pyridine derivative was successfully scaled up to the gram level. Furthermore, the HPW-catalyzed GBB reaction for imidazo[1,2-a]pyridines has been demonstrated on a 10-fold scale-up (5.0 mmol) with continued success. Similarly, a gram-scale reaction was conducted for the Cu(II)–ascorbate-catalyzed A³-coupling, indicating its potential for bulk synthesis.
When scaling up, several factors need to be carefully managed:
Heat Transfer: Reactions that are exothermic on a small scale can become difficult to control on a larger scale. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This requires careful monitoring and control of the reaction temperature.
Mixing: Ensuring efficient mixing is crucial for maintaining homogeneity and achieving consistent reaction outcomes. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. On a larger scale, slow and controlled addition is often necessary to manage exotherms and prevent the formation of byproducts.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become cumbersome and time-consuming when handling larger quantities. Developing efficient and scalable purification methods, such as crystallization or distillation, is essential.
The following table outlines potential challenges and mitigation strategies for the scale-up synthesis of this compound for research purposes, based on general principles and findings for related compounds.
| Challenge | Potential Mitigation Strategy |
| Exothermic Reactions | - Use of a jacketed reactor with controlled heating/cooling- Slow, controlled addition of reagents- Dilution of the reaction mixture |
| Inefficient Mixing | - Use of appropriate stirring mechanisms (e.g., overhead stirrer)- Baffled reactors to improve turbulence |
| Difficult Purification | - Development of a robust crystallization procedure- Investigation of alternative purification techniques like flash chromatography on a larger scale or preparative HPLC |
| Starting Material Availability | - Sourcing from reliable commercial suppliers- Development of a scalable in-house synthesis for key precursors |
| Safety of Reagents | - Use of personal protective equipment (PPE)- Conducting the reaction in a well-ventilated fume hood or a dedicated synthesis facility |
By carefully considering these factors and optimizing the reaction conditions, it is feasible to produce multi-gram quantities of this compound necessary for advancing its research and development.
Computational and Theoretical Investigations
Quantum Mechanical Calculations for Electronic and Structural Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of the 6-fluoro-3H-imidazo[4,5-c]pyridine scaffold. While specific studies on this exact molecule are not widely published, research on the closely related imidazo[4,5-b]pyridine derivatives provides a strong precedent for the methodologies used.
DFT calculations are employed to optimize the molecular geometry of the compound, determining bond lengths, bond angles, and dihedral angles of its lowest energy conformation. uctm.edu These calculations also yield crucial electronic properties. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO energy gap (Δε) is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. In studies of related imidazo[4,5-b]pyridine derivatives, HOMO orbitals are often distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, indicating regions susceptible to electrophilic attack, while LUMO orbitals are centered on the imidazole (B134444) moiety. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a broader set of computational techniques to represent and manipulate molecular structures. For this compound, this begins with building its three-dimensional structure. Conformational analysis is then performed to identify the most stable spatial arrangements of the atoms. This is particularly important for derivatives with flexible side chains.
Studies on related compounds, such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, have utilized X-ray diffraction to determine their solid-state conformation. nih.gov In this specific case, the two fused rings of the imidazopyridine system were found to be nearly planar. nih.gov The dihedral angle between the imidazopyridine system and a substituted phenyl ring was determined to be 41.84 (11)°. nih.gov Such experimental data is invaluable for validating and refining the results of computational conformational analysis. Molecular modeling studies also explore the potential for intermolecular interactions, such as π-π stacking, which can influence the crystal packing and solid-state properties of the compound. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is extensively used for derivatives of the imidazo[4,5-c]pyridine scaffold to elucidate their mechanism of action at a molecular level.
For example, in a study of 3H-imidazo[4,5-c]pyridine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking was used to understand the binding mechanism of the most potent compounds. nih.gov The simulations revealed key interactions within the CDK2 active site that were responsible for the high inhibitory activity. nih.gov Similarly, docking studies on imidazo[4,5-b]pyridine derivatives have been performed against targets like lumazine (B192210) synthase from Mycobacterium tuberculosis, where the simulations identified hydrogen bonding, hydrophobic interactions, and van der Waals forces stabilizing the enzyme-inhibitor complex. nih.gov
Docking analyses of imidazo[1,2-a]pyridine (B132010) derivatives with the c-Met receptor kinase domain have also been conducted, revealing potential binding modes and key interactions. nih.gov These studies often compare the binding mode of the designed compounds with that of a known crystallographic ligand to validate the docking protocol and gain confidence in the predicted interactions. nih.gov The insights from these simulations are crucial for structure-based drug design, guiding the modification of the scaffold to enhance binding affinity and selectivity.
| Compound/Derivative | Target Protein | Key Findings from Docking |
| 3H-imidazo[4,5-c]pyridine derivative (5b) | CDK2 | Portrayed the potential binding mechanism and key interactions responsible for potent inhibitory activity. nih.gov |
| Imidazo[4,5-b]pyridine derivatives (1i, 2f) | Lumazine synthase | Identified as best-fit candidates with hydrogen bonding, hydrophobic, and aromatic interactions. nih.gov |
| Imidazopyridine hydrazone derivatives (6e, 6h) | c-Met kinase | Revealed possible binding modes and interactions within the active site. nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Aurora A kinase | Identified key structural requirements for activity when combined with 3D-QSAR models. nih.gov |
In Silico Screening and Virtual Library Design for Derivatives
Building on the insights from molecular modeling and docking, in silico screening and virtual library design are powerful strategies for discovering novel and more potent derivatives of this compound. Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific biological target.
This approach can be used to explore a vast chemical space without the need for immediate synthesis and biological testing of every compound. For instance, after developing a robust computational model (like a QSAR model or a validated docking protocol), a virtual library of this compound derivatives with various substituents at different positions can be generated. These virtual compounds are then screened against the target of interest.
In a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, researchers proposed a set of thirty new analogues based on the results of their 3D-QSAR and docking studies, predicting them to have significantly improved potencies. nih.gov This highlights how computational design can rationally guide the synthesis of the next generation of inhibitors. Similarly, optimization efforts for imidazo[4,5-b]pyridine-based kinase inhibitors have involved the design and synthesis of new analogues to improve properties like metabolic stability and reduce off-target effects. nih.govacs.org
Computational Approaches for Predicting Research-Relevant Pharmacokinetic Parameters
Beyond predicting the interaction with a therapeutic target, computational methods are increasingly used to forecast the pharmacokinetic properties of drug candidates (Absorption, Distribution, Metabolism, and Excretion - ADME). For derivatives of this compound, predicting parameters like metabolic stability is crucial for early-stage drug discovery.
High susceptibility to metabolism, particularly by human liver microsomes (HLM), can limit the bioavailability and efficacy of a compound. Computational models can be used to predict metabolic stability, often expressed as the percentage of the compound metabolized after a certain incubation time or as a half-life (T₁/₂). nih.govacs.org For example, in the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, researchers computationally assessed and then experimentally confirmed the metabolic stability of their compounds in both human and mouse liver microsomes. nih.govacs.org
Online platforms, such as MetStabOn, have been developed to provide in silico qualitative evaluations of metabolic stability. mdpi.com These tools use machine learning methods trained on large datasets of experimental results to predict whether a new compound will have low, medium, or high metabolic stability. mdpi.com Such predictions can help prioritize which derivatives to synthesize and test in vitro, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For the this compound scaffold, these models are invaluable for understanding which structural features are critical for activity and for predicting the potency of newly designed derivatives.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity.
Several QSAR studies have been performed on related imidazopyridine derivatives. For instance, a 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors yielded a robust CoMFA model. nih.gov Another study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors produced statistically significant CoMFA and CoMSIA models with high predictive power. nih.gov These models provide detailed insights into the structure-activity relationships and serve as a guide for designing more potent inhibitors. nih.gov
| QSAR Study Subject | Method | Statistical Parameters | Key Finding |
| Tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 inhibitors | CoMFA | q² = 0.635, r² = 0.930 | The model was statistically robust and expected to aid in designing novel compounds. nih.gov |
| Imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors | CoMFA | r(cv)² = 0.774, r² = 0.975, r(pred)² = 0.933 | The model possessed high predictive power and identified key structural requirements. nih.gov |
| Imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors | CoMSIA | r(cv)² = 0.800, r² = 0.977, r(pred)² = 0.959 | The model showed high predictive ability and helped in proposing new, more potent analogues. nih.gov |
Biological Target Identification and Mechanistic Elucidation Non Human
Identification of Molecular and Cellular Targets
A thorough search of scientific databases has yielded no specific studies identifying the molecular or cellular targets of 6-fluoro-3H-imidazo[4,5-c]pyridine. While the broader class of imidazopyridines has been investigated for various therapeutic targets, this specific compound remains uncharacterized in the available literature.
There are no publicly available studies detailing the inhibitory or activatory effects of this compound on any specific enzymes. Consequently, no data on its potency (e.g., IC50 or EC50 values) or its selectivity profile across different enzymes can be provided.
Information regarding the binding affinity and modulatory effects of this compound on any physiological receptors is absent from the scientific literature. Therefore, no data on its potential as a receptor agonist, antagonist, or allosteric modulator is available.
There is no published research indicating that this compound has been investigated for its ability to disrupt protein-protein interactions.
Elucidation of Molecular Mechanism of Action at the Preclinical Level
Consistent with the lack of identified targets, the molecular mechanism of action for this compound has not been elucidated in any publicly available preclinical studies.
Without an identified molecular target, no kinetic analyses, such as the determination of association or dissociation constants (k_on, k_off) or the mode of inhibition, have been reported for this compound.
No studies have been published that analyze the effects of this compound on cellular pathways. As a result, there is no information on how this compound may alter signaling cascades or other cellular processes.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of derivatives based on the this compound scaffold is intricately linked to their molecular architecture. The interplay of substituent positioning, stereochemistry, and the presence of key chemical features dictates the potency and selectivity of these compounds.
Positional and Substituent Effects on Biological Activity
The imidazo[4,5-c]pyridine core offers several positions for substitution, and the nature of the chemical groups at these positions profoundly impacts biological outcomes. While direct and extensive SAR data for this compound is limited in publicly available research, general principles can be drawn from studies on the broader imidazo[4,5-c]pyridine class.
For instance, in a series of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives developed as DNA-dependent protein kinase (DNA-PK) inhibitors, substitutions on the 6-anilino ring, as well as at the N-1 and N-3 positions of the imidazopyridinone core, were systematically explored. nih.gov An unsubstituted aniline (B41778) at the 6-position resulted in a compound with moderate DNA-PK inhibition. nih.gov The introduction of various substituents on the aniline ring led to a range of potencies and selectivities against related kinases like PI3Kα and mTOR. nih.gov This highlights the sensitivity of the 6-position to substitution, where even minor changes can modulate biological activity.
Furthermore, studies on other imidazopyridine isomers, such as imidazo[4,5-b]pyridines, have shown that substitutions on the pyridine (B92270) ring can significantly influence their therapeutic potential. For example, the presence of a chlorine atom at the 6-position of the imidazo[4,5-b]pyridine core in one series of compounds was found to be beneficial for dual inhibition of FLT3 and Aurora kinases.
Interactive Data Table: Hypothetical SAR of 6-substituted Imidazo[4,5-c]pyridine Derivatives This table is a hypothetical representation based on general medicinal chemistry principles, as direct experimental data for this compound is not available.
| Compound ID | R1 (at C6) | Target | Potency (IC50, nM) |
| 1 | -F | Kinase A | 50 |
| 2 | -Cl | Kinase A | 75 |
| 3 | -CH3 | Kinase A | 200 |
| 4 | -OCH3 | Kinase A | 500 |
| 5 | -NH2 | Kinase A | 150 |
Stereochemical Influences on Target Engagement
The introduction of chiral centers into derivatives of this compound can lead to stereoisomers with distinct biological activities. Although specific studies on the stereochemistry of this compound derivatives are not readily found in the literature, the importance of stereoisomerism is a well-established principle in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule is critical for its ability to fit into the specific binding pocket of a biological target.
For many classes of kinase inhibitors, for example, the stereochemistry of a substituent can determine whether a key hydrogen bond is formed or if a hydrophobic group is optimally positioned within a pocket. It is plausible that for derivatives of this compound bearing a chiral substituent, one enantiomer or diastereomer would exhibit significantly higher potency than the others due to a more favorable energetic interaction with the target protein. The synthesis and biological evaluation of individual stereoisomers would be necessary to fully elucidate these relationships.
Identification of Key Pharmacophoric Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the broader class of imidazopyridines, several key pharmacophoric features have been identified for various biological targets.
Typically, the imidazopyridine scaffold itself serves as a crucial hydrogen-bonding motif, with the nitrogen atoms in both the imidazole (B134444) and pyridine rings capable of acting as hydrogen bond acceptors or donors. For instance, in kinase inhibitors, the nitrogen atoms of the heterocyclic core often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.
For the 6-anilino imidazo[4,5-c]pyridin-2-one series, the pharmacophore for DNA-PK inhibition includes the imidazopyridinone core for key interactions, with the N-1 and N-3 positions available for substituents that can influence solubility and cell permeability, and the 6-anilino ring for further interactions that determine potency and selectivity. nih.gov
While a specific pharmacophore model for this compound is not available, it can be hypothesized that any such model would feature:
A hydrogen bond donor/acceptor pattern from the imidazo[4,5-c]pyridine core.
The fluorine atom at the 6-position, which could participate in specific interactions or modulate the electronic character of the ring system.
Substituents at other positions designed to occupy specific hydrophobic or hydrophilic pockets within the target's binding site.
Further computational modeling and experimental validation would be required to define a precise pharmacophore for this compound derivatives against specific biological targets.
Preclinical Biological Evaluation in Non Human Models
In Vitro Pharmacological Profiling
No specific in vitro pharmacological data for 6-fluoro-3H-imidazo[4,5-c]pyridine was found. The profiling of a novel compound typically begins with a series of in vitro experiments to determine its biological activity and mechanism of action at a cellular and molecular level.
Cell-Based Assays for Efficacy and Selectivity
There is no available information from cell-based assays to define the efficacy or selectivity profile of this compound in anticancer, antimicrobial, or antiviral applications. Such assays are fundamental in early-stage drug discovery to demonstrate a compound's potential therapeutic effect and its specificity for target cells (e.g., cancer cells) over non-target cells.
Biochemical Assays for Target Engagement and Inhibition
No studies detailing biochemical assays for this compound were identified. These assays are crucial for confirming that a compound directly interacts with its intended molecular target (such as an enzyme or receptor) and for quantifying its inhibitory potency (e.g., IC50 or Kᵢ values). Research on related imidazo[4,5-c]pyridine derivatives has shown activity against targets like DNA-dependent protein kinase (DNA-PK), but this cannot be extrapolated to the 6-fluoro derivative.
High-Throughput Screening (HTS) and Hit Validation
There is no public record of this compound being identified as a hit from a high-throughput screening campaign. HTS is a common starting point for drug discovery projects, where large libraries of chemical compounds are rapidly tested to identify initial "hits" with desired biological activity.
In Vivo Efficacy Studies in Relevant Animal Models
No data from in vivo efficacy studies in animal models for this compound could be located. Following promising in vitro results, compounds are advanced to in vivo testing to evaluate their therapeutic effect in a living organism.
Selection and Characterization of Animal Models of Disease
Information regarding the selection and characterization of specific animal models to test the efficacy of this compound is not available. The choice of an animal model is critical and depends on the therapeutic area of interest, aiming to mimic the human disease state as closely as possible.
Efficacy Endpoints and Biomarker Modulation in Animal Studies
No studies are available that describe the efficacy endpoints or biomarker modulation for this compound in animal models. Efficacy endpoints are specific measurements used to determine if a treatment is effective (e.g., tumor size reduction), while biomarkers can provide evidence that the compound is engaging its target and having a biological effect in vivo.
Pharmacodynamic Assessments in Preclinical Animal Models
Detailed pharmacodynamic assessments for the specific compound this compound in non-human models are not extensively documented in the reviewed scientific literature. However, studies on closely related imidazo[4,5-c]pyridine derivatives offer valuable insights into the potential biological activities of this class of compounds.
For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as potential inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma. nih.gov In this study, selected compounds exhibited potent inhibitory activity against Src and Fyn kinases in the submicromolar range. nih.gov Furthermore, compound 1s from this series demonstrated effective antiproliferative activity against several glioblastoma cell lines. nih.gov While these are in vitro results, they suggest that imidazo[4,5-c]pyridine derivatives have the potential to modulate key signaling pathways involved in cancer, a hypothesis that would require in vivo validation in animal models.
In a different context, the isomeric imidazo[4,5-b]pyridine scaffold has been investigated for its potential to treat human African trypanosomiasis. The incorporation of a fluorine atom at the 5-position of the imidazo[4,5-b]pyridine ring was shown to be beneficial, leading to improved central nervous system bioavailability while maintaining or even enhancing efficacy against the parasite Trypanosoma brucei. nih.gov This highlights the potential of fluorination to favorably modulate the pharmacodynamic and pharmacokinetic properties of imidazopyridines.
The following table summarizes the in vitro activity of selected imidazo[4,5-c]pyridine and a related fluorinated imidazo[4,5-b]pyridine derivative, which may inform the potential pharmacodynamic profile of this compound.
| Compound | Target/Assay | Activity | Source |
| Imidazo[4,5-c]pyridin-2-one derivative (1s) | Src Kinase Inhibition | Submicromolar range | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative (1s) | Fyn Kinase Inhibition | Submicromolar range | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative (1s) | Antiproliferative activity (U87, U251, T98G, U87-EGFRvIII GBM cell lines) | Effective | nih.gov |
| 5-fluoroimidazo[4,5-b]pyridine derivative | Trypanosoma brucei | Maintained or improved efficacy compared to non-fluorinated analog | nih.gov |
Formulation and Delivery Strategies for Preclinical Research
Specific formulation and delivery strategies for this compound in preclinical research are not detailed in the available literature. The development of a suitable formulation is a critical step in preclinical testing, as it can significantly impact the bioavailability, efficacy, and tolerability of a compound.
For preclinical studies involving in vivo administration, compounds are often formulated based on their physicochemical properties, such as solubility and stability. Common formulation approaches for initial animal studies include:
Solutions: For soluble compounds, simple aqueous solutions containing buffers, and potentially solubilizing agents like cyclodextrins or co-solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), are often used for parenteral or oral administration.
Suspensions: For poorly soluble compounds, micronized drug particles can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) to ensure uniform dosing.
The prediction of drug-like properties through computational methods can also guide formulation development. For example, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for the Src family kinase inhibitor 1s , an imidazo[4,5-c]pyridin-2-one derivative, suggested that it aligns with the criteria for a central nervous system (CNS) drug, implying good potential for brain penetration. nih.gov This prediction would influence the choice of formulation and the design of preclinical studies aimed at evaluating its effects on brain tumors.
The study on the 5-fluoroimidazo[4,5-b]pyridine derivative for trypanosomiasis also underscores the importance of the chemical structure in achieving desired delivery characteristics, in this case, CNS penetration. nih.gov The inherent properties of the fluorinated scaffold itself contributed to its ability to cross the blood-brain barrier. nih.gov
Ultimately, the choice of formulation for this compound in any future preclinical research would necessitate a thorough characterization of its physicochemical properties to develop a vehicle that ensures adequate exposure for the intended pharmacodynamic assessments.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 6-fluoro-3H-imidazo[4,5-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For the parent imidazo[4,5-c]pyridine scaffold, characteristic signals appear in the aromatic region. For instance, in a related series of imidazo[1,2-a]pyridines, proton signals were observed at specific chemical shifts (ppm), which were instrumental in confirming their structure. nih.gov In pyridine-d5 (B57733) solvent, the chemical shifts of protons on the pyridine (B92270) ring are well-documented and serve as a reference. chemicalbook.com For example, the ¹H NMR spectrum of pyridine in CDCl₃ shows distinct signals for the different protons on the ring. chemicalbook.com
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In derivatives of imidazo[1,2-a]pyridine (B132010), the carbon signals were fully assigned, confirming the fused ring structure. nih.govresearchgate.net The chemical shifts of the carbon atoms in the pyridine ring are also well-established. rsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a critical tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine atom, providing a unique spectral signature. For example, in a related fluorinated pyridine derivative, 2-(4-fluorophenyl)quinoline, the ¹⁹F NMR spectrum showed a distinct signal corresponding to the fluorine atom. rsc.org
Below is an interactive data table summarizing typical NMR data for related pyridine structures.
| Nucleus | Compound Class | Solvent | Typical Chemical Shift Range (ppm) | Reference |
| ¹H | Pyridine | CDCl₃ | 7.2 - 8.6 | chemicalbook.com |
| ¹³C | Imidazo[1,2-a]pyridine | - | 110 - 160 | researchgate.net |
| ¹⁹F | 2-(4-fluorophenyl)quinoline | CDCl₃ | ~ -113 | rsc.org |
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.
MS and HRMS: Standard mass spectrometry provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers the exact mass, allowing for the determination of the molecular formula with high confidence. nih.gov For example, HRMS was used to confirm the elemental composition of newly synthesized imidazo[1,2-a]pyridine derivatives. nih.gov
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying the target compound. nih.govbldpharm.com Studies on related imidazo[4,5-b]pyridine compounds have effectively used LC-MS/MS for their analysis in various samples. nih.gov The fragmentation patterns observed in the mass spectrometer can also provide structural information. A study on tetracyclic imidazo[4,5-b]pyridine-based molecules utilized electrospray ionization mass spectrometry (ESI-MS) to investigate their interactions with metal dications. mdpi.comnih.gov
The following table provides an overview of mass spectrometry applications for similar compounds.
| Technique | Application | Compound Type | Key Findings | Reference |
| HRMS | Molecular Formula Determination | Imidazo[1,2-a]pyridines | Confirmed elemental composition of derivatives. | nih.gov |
| ESI-MS | Metal Coordination Studies | Imidazo[4,5-b]pyridines | Characterized metal-ligand complexes. | mdpi.comnih.gov |
| LC-MS/MS | Quantitative Analysis | Imidazo[4,5-b]pyridines | Detected and quantified in cooked meats. | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For imidazo[4,5-c]pyridine structures, key vibrational bands would include C-H, C=N, and C=C stretching frequencies within the aromatic rings. The C-F bond also has a characteristic absorption. In a study of 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione, FTIR was used to identify the various functional groups present. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the imidazo[4,5-c]pyridine core. The spectrum of pyridine itself shows characteristic absorptions in the UV region. nist.gov The UV-Vis spectra of related phthalocyanine (B1677752) compounds in pyridine exhibit distinct Q and B bands, which are indicative of their electronic structure. researchgate.net
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the primary chromatographic method for assessing the purity and quantifying this compound. bldpharm.com Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water mixtures with additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV range). Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness. Commercial suppliers of related compounds like 6-Chloro-3H-imidazo[4,5-c]pyridine often provide HPLC data to certify purity. bldpharm.com
Gas Chromatography (GC) for Volatile Intermediates
While this compound itself may have low volatility, Gas Chromatography (GC) can be a valuable tool for monitoring the presence of volatile intermediates or starting materials used in its synthesis. GC-MS, which combines GC with mass spectrometry, can be used to identify these volatile components. rsc.org
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). wikipedia.org Its application is crucial for imidazo[4,5-c]pyridine derivatives that may be synthesized as racemic mixtures, as enantiomers can exhibit different pharmacological and toxicological profiles.
The primary mobile phase in SFC is supercritical carbon dioxide, which is non-toxic, non-flammable, and easily removed post-analysis. mdpi.com Its low viscosity and high diffusivity allow for faster separations and higher efficiency. wikipedia.org To modulate the polarity of the mobile phase and elute a wide range of compounds, organic modifiers such as methanol, ethanol (B145695), or isopropanol (B130326) are commonly added. researchgate.net
The success of chiral SFC separations relies heavily on the choice of the chiral stationary phase (CSP). For heterocyclic compounds like imidazopyridines, polysaccharide-based CSPs are highly effective. These columns, featuring chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation. scispace.com
A typical screening approach for a new chiral imidazopyridine compound would involve testing a set of complementary CSPs with different organic modifiers to quickly identify suitable separation conditions. Current time information in Bangalore, IN. This high-throughput method allows for rapid analytical method development and can be scaled up for preparative purification to isolate pure enantiomers for further biological testing. vietnamjournal.ru The success rate for resolving chiral molecules using established SFC screening strategies often exceeds 95%. Current time information in Bangalore, IN.vietnamjournal.ru
Table 1: Illustrative SFC Screening Parameters for a Chiral Imidazopyridine Compound This table presents typical starting conditions for chiral method development and does not represent data for a specific experiment.
| Parameter | Condition | Purpose |
|---|---|---|
| Columns (CSPs) | Chiralpak IA, Chiralpak IB, Chiralcel OD, Chiralcel OJ | Provide diverse chiral recognition mechanisms (amylose/cellulose derivatives). |
| Mobile Phase | Supercritical CO₂ with Modifier | Primary eluent; modifier adjusts polarity for compound elution. |
| Modifiers | Methanol, Ethanol, Isopropanol (5% to 45% gradient) | Solubilizes the analyte and interacts with the CSP to achieve separation. |
| Flow Rate | 2-4 mL/min | Enables rapid analysis times compared to HPLC. researchgate.net |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |
| Temperature | 35-40 °C | Affects solubility, mobile phase viscosity, and chiral recognition. researchgate.net |
Advanced Biophysical Techniques for Ligand-Target Interactions
Understanding how a potential drug molecule like this compound interacts with its intended biological target (e.g., a protein kinase) is paramount. Advanced biophysical techniques provide detailed, quantitative insights into these binding events without the need for radioactive or fluorescent labels.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are optical, label-free techniques that monitor molecular interactions in real-time. Both methods provide crucial data on binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ).
In a typical experiment, the target protein (ligand) is immobilized on a biosensor surface. A solution containing the compound of interest (analyte), such as an imidazo[4,5-c]pyridine derivative, is then flowed over the surface.
BLI measures the change in the interference pattern of white light reflected from the biosensor tip as molecules bind and dissociate. nih.gov This change in optical thickness is directly proportional to the number of bound molecules. nih.gov
SPR detects changes in the refractive index at the surface of a gold-plated sensor chip caused by the binding and dissociation of the analyte.
These techniques are invaluable for screening compound libraries, characterizing lead candidates, and confirming target engagement. They can detect binding of small molecules and provide a detailed picture of the binding event over time. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions because it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. nih.govkhanacademy.org It is the only technique that can determine all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). wikipedia.orgkhanacademy.org
In an ITC experiment, a solution of the compound, such as this compound, is titrated in small aliquots into a sample cell containing the target protein. khanacademy.org The instrument measures the minute temperature changes that occur upon binding. wikipedia.org This information is used to construct a binding isotherm, from which the thermodynamic profile is calculated. This detailed thermodynamic signature provides deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects).
Table 2: Representative Thermodynamic Data from an ITC Experiment This table illustrates the type of data obtained from an ITC experiment for a hypothetical inhibitor binding to its target kinase. It does not represent experimental data for this compound.
| Parameter | Symbol | Example Value | Description |
|---|---|---|---|
| Stoichiometry | n | 1.05 | The molar ratio of the ligand to the target protein in the complex. |
| Binding Affinity | Kₐ | 2.0 x 10⁷ M⁻¹ | The strength of the binding interaction. |
| Dissociation Constant | Kₑ | 50 nM | The concentration of ligand at which half the target molecules are occupied. (Kₑ = 1/Kₐ) |
| Enthalpy Change | ΔH | -12.5 kcal/mol | The heat released or absorbed upon binding, reflecting bond formation/breakage. |
| Entropy Change | TΔS | -2.3 kcal/mol | The change in disorder of the system upon binding, reflecting conformational and solvent effects. |
| Gibbs Free Energy | ΔG | -10.2 kcal/mol | The overall energy of binding, calculated from ΔH and TΔS. (ΔG = ΔH - TΔS) |
X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structures
To gain an atomic-level understanding of how a ligand binds to its target, X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) are employed. The goal is to determine the three-dimensional structure of the ligand-target complex. nih.gov
X-ray Crystallography requires growing a crystal of the protein-ligand complex. This crystal is then exposed to a high-intensity X-ray beam, which produces a diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate an electron density map and build an atomic model of the complex. This model reveals the precise orientation of the inhibitor in the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor it in place. This information is invaluable for structure-based drug design, allowing chemists to rationally modify the compound to improve its potency and selectivity. Research on a related compound, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, has utilized X-ray diffraction to confirm its molecular structure. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) is a technique used for determining the structure of large macromolecular complexes. While less common for small molecule-protein complexes unless they are very large or difficult to crystallize, its use is expanding. Samples are flash-frozen in a thin layer of vitrified ice and imaged with an electron microscope. Thousands of 2D images are then computationally combined to reconstruct a 3D model.
Table 3: Example Crystal Structure Data for a Related Imidazopyridine Derivative The following data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a related heterocyclic system, and serves to illustrate the output of an X-ray crystallography study. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₄Br₂N₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions (a, b, c) | a = 8.16 Å, b = 10.51 Å, c = 12.82 Å |
| Unit Cell Angles (α, β, γ) | α = 98.71°, β = 100.22°, γ = 101.44° |
| Volume | 1032.5 ų |
| Z (Molecules per unit cell) | 2 |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Biological Targets and Therapeutic Areas
The imidazo[4,5-b]pyridine core, a close structural relative of 6-fluoro-3H-imidazo[4,5-c]pyridine, has been the foundation for compounds targeting a variety of biological pathways. A significant body of research has focused on the development of derivatives as selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth and proliferation. nih.gov Systematic optimization of 3H-imidazo[4,5-b]pyridine derivatives has yielded compounds with nanomolar inhibitory activity against mTOR and potent effects on human breast and ovarian cancer cell lines. nih.gov
Furthermore, the broader imidazopyridine class has demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K), another critical enzyme in cell signaling pathways often dysregulated in cancer. mdpi.com Derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized as potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com Beyond oncology, related structures like 3H-imidazo[4,5-c]pyridine-6-carboxamides are being investigated for their potential as anti-inflammatory agents, particularly for the treatment of pain. google.com The amidino-substituted imidazo[4,5-b]pyridines have also shown antiproliferative effects against various human cancer cell lines and moderate antiviral activity against the respiratory syncytial virus (RSV). mdpi.com
These findings strongly suggest that the this compound scaffold is a promising starting point for exploring a range of therapeutic targets. Future research should focus on synthesizing and screening libraries of its derivatives against a panel of kinases (e.g., mTOR, PI3K, Akt), as well as evaluating their potential in other therapeutic areas such as virology and inflammatory diseases.
Development of Multi-Targeting Agents and Combination Strategies
The interconnectedness of cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, presents an opportunity for developing multi-targeting agents. A single molecule capable of inhibiting multiple nodes in a disease-driving pathway can offer superior efficacy and a lower likelihood of developing resistance. Research on 3H-imidazo[4,5-b]pyridine derivatives has already highlighted the ability to achieve selectivity for mTOR over the structurally similar PI3Kα. nih.gov This demonstrates that the scaffold is tunable, allowing for the deliberate design of either highly selective or multi-targeted inhibitors.
Future efforts could focus on modifying the this compound core to create dual inhibitors of PI3K and mTOR. Such agents could provide a more comprehensive blockade of this critical cancer signaling cascade. Combination strategies also represent a viable translational perspective. For instance, novel agents derived from this scaffold could be tested in non-clinical models alongside existing chemotherapies or other targeted drugs to identify synergistic interactions that could lead to more effective treatment regimens.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Modern drug discovery increasingly leverages computational tools to accelerate the design and optimization of lead compounds. Artificial intelligence (AI) and machine learning (ML) can be integrated into the research pipeline for this compound derivatives. These technologies can build predictive models based on existing structure-activity relationship (SAR) data from related imidazopyridine compounds.
Computational approaches, such as Density Functional Theory (DFT) analyses, are already being used to verify the structures of novel imidazopyridine derivatives. researchgate.net AI/ML models can expand on this by:
Virtual Screening: Rapidly screening vast virtual libraries of potential analogs to identify those with the highest predicted binding affinity for a specific biological target.
ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of new designs, helping to prioritize compounds with more favorable drug-like characteristics.
De Novo Design: Generating entirely new molecular structures based on the this compound scaffold that are optimized for desired biological activities and properties.
By integrating AI and ML, researchers can more efficiently navigate the chemical space, reducing the time and cost associated with synthesizing and testing suboptimal candidates. researchgate.net
Addressing Synthetic Challenges for Analog Library Expansion
The successful exploration of this compound's therapeutic potential hinges on the ability to synthesize a diverse library of its analogs. The synthesis of related fluorinated imidazopyridines presents several challenges that must be addressed. For example, the synthesis of 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid involves a multi-step process starting from 2-amino-5-fluoropyridine. google.com
Key synthetic considerations include:
Starting Material Availability: The accessibility and cost of appropriately substituted fluorinated pyridines are critical. google.com
Reaction Conditions: The formation of the fused imidazole (B134444) ring often requires specific temperatures, solvents (e.g., DMF, dioxane), and reagents, with reaction times that can extend for several hours. google.com
Purification: Achieving high product purity often necessitates purification techniques such as recrystallization or column chromatography to remove intermediates and side products. google.com
Overcoming these challenges is essential for library expansion. The development of more efficient, robust, and scalable synthetic routes will enable the generation of a wide array of derivatives, which is crucial for comprehensive SAR studies and the identification of lead compounds.
Collaborative and Interdisciplinary Research Initiatives
The path from a chemical scaffold to a therapeutic candidate is complex and requires a convergence of expertise. Collaborative and interdisciplinary initiatives are paramount. The development of novel imidazopyridine compounds often involves partnerships between researchers at different institutions and across various scientific disciplines. researchgate.net
A successful research program built around this compound would necessitate collaboration between:
Synthetic Organic Chemists: To design and execute efficient syntheses of analog libraries. google.com
Computational Chemists: To perform molecular modeling, DFT analyses, and implement AI/ML-driven design. researchgate.net
Biochemists and Cell Biologists: To conduct enzymatic and cell-based assays to determine biological activity and elucidate mechanisms of action. nih.govmdpi.com
Pharmacologists: To evaluate the properties of lead compounds in more advanced non-clinical models.
Such interdisciplinary efforts ensure that all facets of the drug discovery process are addressed with the necessary expertise, maximizing the potential for translating the chemical promise of this compound into tangible therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
